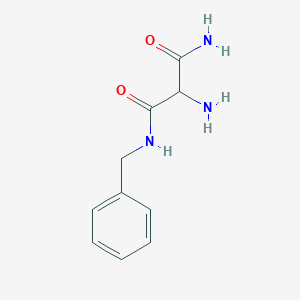![molecular formula C19H30N2O2 B14464343 [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate CAS No. 73698-74-5](/img/structure/B14464343.png)
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate is a synthetic organic compound that belongs to the class of aminobenzoates. Aminobenzoates are known for their diverse applications in pharmaceuticals, particularly as local anesthetics. This compound is characterized by its unique structure, which includes a cyclohexylethylamino group and a 4-aminobenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with [2-(1-cyclohexylethylamino)-2-methylpropyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate involves its interaction with sodium ion channels in nerve cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area, making it an effective local anesthetic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: Another aminobenzoate used as a local anesthetic.
Procaine: A widely used local anesthetic with a similar mechanism of action.
Tetracaine: Known for its potent anesthetic properties and longer duration of action.
Uniqueness
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other aminobenzoates. Its cyclohexylethylamino group may enhance its lipophilicity, potentially leading to improved membrane permeability and efficacy as a local anesthetic.
Eigenschaften
CAS-Nummer |
73698-74-5 |
|---|---|
Molekularformel |
C19H30N2O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate |
InChI |
InChI=1S/C19H30N2O2/c1-14(15-7-5-4-6-8-15)21-19(2,3)13-23-18(22)16-9-11-17(20)12-10-16/h9-12,14-15,21H,4-8,13,20H2,1-3H3 |
InChI-Schlüssel |
YBQBBQPIXOERME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)NC(C)(C)COC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)




![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)

![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)



![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
